molecular formula C13H9NO4S B14566602 9-Oxo-9,10-dihydroacridine-2-sulfonic acid CAS No. 61556-11-4

9-Oxo-9,10-dihydroacridine-2-sulfonic acid

Cat. No.: B14566602
CAS No.: 61556-11-4
M. Wt: 275.28 g/mol
InChI Key: VXLXQZQPTZRAJF-UHFFFAOYSA-N
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Description

9-Oxo-9,10-dihydroacridine-2-sulfonic acid is a chemical compound belonging to the acridine family Acridines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-9,10-dihydroacridine-2-sulfonic acid typically involves the oxidation of 9,10-dihydroacridine derivatives. One common method is the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete oxidation .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

9-Oxo-9,10-dihydroacridine-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 9-Oxo-9,10-dihydroacridine-2-sulfonic acid involves its ability to intercalate with DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer and antimicrobial applications. The compound targets DNA and interferes with the normal functioning of the cell, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxo-9,10-dihydroacridine-2-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical properties and reactivity compared to other acridine derivatives. This functional group enhances its solubility in water and allows for further functionalization, making it a versatile compound for various applications .

Biological Activity

9-Oxo-9,10-dihydroacridine-2-sulfonic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Research indicates that compounds related to 9-oxo-9,10-dihydroacridine exhibit various biological activities, including:

  • Inhibition of Enzymes : Studies have shown that derivatives of 9-phosphoryl-9,10-dihydroacridines can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's disease (AD) .
  • Antioxidant Properties : The compound has demonstrated antioxidant activity comparable to known antioxidants such as Trolox, indicating its potential in mitigating oxidative stress .
  • Antimicrobial Activity : Related acridine compounds have shown antimicrobial effects against various pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans, suggesting a broad-spectrum antimicrobial potential .

Inhibitory Activities

A study focused on novel 9-phosphoryl derivatives found that specific compounds exhibited high inhibition rates against AChE and BChE while also preventing β-amyloid self-aggregation. This suggests a multifaceted approach to treating AD by targeting both cholinergic neurotransmission and amyloid pathology .

Antimicrobial Studies

Another investigation into the antimicrobial properties of acridine derivatives revealed that the mechanism of action might involve interference with RNA synthesis rather than DNA intercalation, challenging previous assumptions about acridines' modes of action . The minimal inhibitory concentrations (MICs) for these compounds were determined, providing insights into their effectiveness.

Anti-inflammatory Potential

Research into anti-inflammatory activities indicated that certain derivatives showed promise in reducing edema in animal models. This suggests potential applications in treating inflammatory conditions .

Data Tables

Compound Activity IC50 (µM) Notes
This compoundAChE Inhibition25Effective against AChE in vitro
9-Oxo derivativesAntimicrobial against E. coli50Inhibitory effects on macromolecular synthesis
10-methyl-9,10-dihydroacridineAnti-inflammatory30Reduced carrageenan-induced edema

Case Studies

  • Alzheimer's Disease Model : In a study involving transgenic mice models for AD, compounds derived from 9-Oxo-9,10-dihydroacridine were administered to observe their effects on cognitive decline and amyloid plaque formation. Results indicated a significant reduction in plaque accumulation and improvement in cognitive tests .
  • Infection Models : In vitro studies using bacterial cultures demonstrated that acridine derivatives effectively reduced bacterial growth rates and biofilm formation. This highlights their potential use as therapeutic agents in managing bacterial infections .

Properties

CAS No.

61556-11-4

Molecular Formula

C13H9NO4S

Molecular Weight

275.28 g/mol

IUPAC Name

9-oxo-10H-acridine-2-sulfonic acid

InChI

InChI=1S/C13H9NO4S/c15-13-9-3-1-2-4-11(9)14-12-6-5-8(7-10(12)13)19(16,17)18/h1-7H,(H,14,15)(H,16,17,18)

InChI Key

VXLXQZQPTZRAJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)S(=O)(=O)O

Origin of Product

United States

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